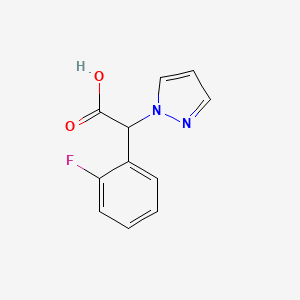

2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-pyrazol-1-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-5-2-1-4-8(9)10(11(15)16)14-7-3-6-13-14/h1-7,10H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPYKNWZDHUOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N2C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway for 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

The synthesis of highly functionalized alpha-heteroaryl phenylacetic acids is a critical operation in modern medicinal chemistry. Compounds bearing the alpha-pyrazolyl-alpha-aryl motif, such as 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid , are highly valued as structural building blocks. The ortho-fluoro substitution enhances metabolic stability and restricts the dihedral angle of the adjacent substituents, while the pyrazole ring serves as a robust hydrogen-bond acceptor and pi-stacking participant in protein-ligand interactions, a feature heavily leveraged in the development of kinase inhibitors and targeted antineoplastic agents[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Herein, we dissect the causality behind each synthetic choice, ensuring that every step functions as a self-validating system to guarantee high-fidelity scale-up and reproducibility.

Retrosynthetic Rationale & Mechanistic Strategy

The target molecule can be efficiently disconnected at the Cα−N bond. The most reliable forward synthesis relies on the nucleophilic displacement of an alpha-halide by an ambident pyrazole nucleophile. The requisite alpha-halide is accessed via the radical bromination of an esterified 2-fluorophenylacetic acid precursor[2].

We prioritize a four-step linear sequence: Esterification → Bromination → Substitution → Saponification . This route avoids the use of highly toxic cyanohydrin intermediates and leverages stable, commercially available starting materials.

Synthetic workflow for 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid.

Step-by-Step Experimental Methodologies

Step 1: Fischer Esterification

Objective: Mask the carboxylic acid to prevent competitive nucleophilic attack and side reactions during the subsequent radical bromination.

-

Protocol: Suspend 2-(2-fluorophenyl)acetic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H2SO4 (0.05 eq) dropwise. Heat the mixture to reflux (65 °C) for 4 hours. Concentrate the solvent in vacuo, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 to remove unreacted acid.

-

Causality: Methanol serves as both the reactant and solvent, driving the equilibrium forward via Le Chatelier's principle.

-

Self-Validating Cue: The reaction is complete when TLC (Hexanes/EtOAc 8:2) shows a complete shift from a baseline streak (highly polar acid) to a high- Rf spot (non-polar ester). Effervescence during the NaHCO3 wash confirms the neutralization of the acid catalyst.

Step 2: Wohl-Ziegler Bromination

Objective: Introduce a leaving group at the benzylic alpha-position to yield the critical intermediate, methyl 2-bromo-2-(2-fluorophenyl)acetate.

-

Protocol: Dissolve methyl 2-(2-fluorophenyl)acetate (1.0 eq) in benzotrifluoride (BTF, 8 volumes). Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Heat to 80 °C under an inert argon atmosphere for 6 hours. Cool to 0 °C, filter the precipitate, and concentrate the filtrate.

-

Causality: BTF is selected as a modern, environmentally benign alternative to carbon tetrachloride ( CCl4 ). It provides the requisite non-polar environment to stabilize the benzylic radical without participating in halogen exchange. AIBN acts as the thermal radical initiator.

-

Self-Validating Cue: NBS is denser than BTF and initially sits at the bottom of the flask. As the reaction progresses, NBS is consumed and succinimide is generated. Succinimide is less dense and will visibly float to the surface of the solvent, providing an immediate visual confirmation of reaction turnover.

Step 3: Nucleophilic Substitution (N-Alkylation)

Objective: Couple the pyrazole ring to the alpha-carbon via an SN2 mechanism[3].

-

Protocol: Dissolve methyl 2-bromo-2-(2-fluorophenyl)acetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 volumes). Add 1H-pyrazole (1.2 eq) and anhydrous potassium carbonate ( K2CO3 , 2.0 eq). Stir the suspension at 60 °C for 12 hours. Quench with ice water and extract with ethyl acetate.

-

Causality: Pyrazole is an ambident nucleophile. K2CO3 deprotonates the pyrazole ( pKa ~14.4) to form the active pyrazolide anion. DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the pyrazolide anion unsolvated (the "naked anion" effect). This drastically lowers the activation energy for the backside attack on the sterically hindered alpha-carbon.

-

Self-Validating Cue: The generation of potassium bromide (KBr) as a byproduct results in a fine, insoluble white precipitate in the DMF solution, confirming the displacement event.

Mechanistic pathway of the SN2 N-alkylation step.

Step 4: Saponification

Objective: Deprotect the methyl ester to yield the final carboxylic acid.

-

Protocol: Dissolve the intermediate from Step 3 in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq). Stir vigorously at room temperature (25 °C) for 3 hours. Evaporate the THF, cool the aqueous layer, and acidify to pH 2-3 using 1M HCl. Filter the resulting precipitate and dry under vacuum.

-

Causality: LiOH is specifically chosen over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating hydrolysis at ambient temperatures. This prevents harsh conditions that could lead to retro-aldol-type cleavage or degradation of the pyrazole moiety.

-

Self-Validating Cue: The starting ester is insoluble in water, creating a biphasic mixture. As the reaction proceeds, the formation of the lithium carboxylate salt results in complete phase homogeneity (a clear, single-phase solution). The sudden precipitation of a white solid upon HCl addition confirms the protonation of the final target compound.

Quantitative Data & Yield Optimization

The following table consolidates the optimized parameters for the synthesis. Maintaining these exact stoichiometric and thermal conditions is critical for minimizing purification bottlenecks.

| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Fischer Esterification | MeOH, H2SO4 (cat.) | Methanol | 65 (Reflux) | 4 | 92 - 95 |

| 2 | Wohl-Ziegler Bromination | NBS, AIBN | Benzotrifluoride | 80 (Reflux) | 6 | 80 - 85 |

| 3 | Nucleophilic Substitution | 1H-Pyrazole, K2CO3 | DMF | 60 | 12 | 75 - 80 |

| 4 | Saponification | LiOH⋅H2O | THF/ H2O (1:1) | 25 (RT) | 3 | 88 - 92 |

References

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed (NIH) URL:[Link][1]

Sources

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H-Pyrazol-1-yl acetic acid | 16034-48-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the chemical properties and synthesis of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid. The CAS number 1373933-73-3 provided in the context of this query does not correspond to this chemical entity but rather to a commercial product. This guide, therefore, presents a scientifically informed, predictive framework for its synthesis, characterization, and potential areas of investigation, drawing upon established principles of organic chemistry and the known properties of analogous structures.

Introduction

The confluence of a fluorinated phenyl ring, a pyrazole moiety, and an acetic acid group in the target molecule, 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid, suggests a compound of significant interest for pharmaceutical and materials science research. Pyrazole derivatives are a cornerstone of medicinal chemistry, featuring in a range of approved drugs due to their diverse biological activities.[1][2] The inclusion of a fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this a compelling scaffold for drug discovery. This guide provides a prospective analysis for researchers venturing into the synthesis and evaluation of this novel compound.

Part 1: Proposed Synthesis and Mechanistic Rationale

A plausible synthetic route to 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid can be envisioned starting from the commercially available precursor, 2-(2-fluorophenyl)-2-oxoacetic acid. The proposed multi-step synthesis is outlined below.

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthetic Protocol and Rationale

Step 1: Halogenation of 2-(2-fluorophenyl)-2-oxoacetic acid

-

Acid Chloride Formation: To a solution of 2-(2-fluorophenyl)-2-oxoacetic acid in an inert solvent such as dichloromethane, add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the conversion to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).

-

Radical Bromination: To the crude acid chloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2-bromo-2-(2-fluorophenyl)acetic acid can be purified by column chromatography.

-

Causality: The initial conversion to the acid chloride activates the alpha-position for subsequent radical bromination. NBS is a reliable source of bromine radicals in the presence of a radical initiator like AIBN.

Step 2: Nucleophilic Substitution with Pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-2-(2-fluorophenyl)acetic acid and pyrazole in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃), to the mixture.

-

Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Aqueous Work-up: Upon completion, cool the reaction mixture and pour it into water.

-

Extraction and Purification: Acidify the aqueous solution with dilute HCl to protonate the carboxylic acid, and then extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

-

Causality: Pyrazole acts as a nucleophile, displacing the bromide in an Sₙ2 reaction. The use of a polar aprotic solvent like DMF facilitates this type of reaction, and the base is required to deprotonate the pyrazole, increasing its nucleophilicity.

Part 2: Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid based on its structure and data from analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₉FN₂O₂ | Structural analysis |

| Molecular Weight | 220.20 g/mol | Calculated from the molecular formula[3] |

| pKa (Carboxylic Acid) | 3.5 - 4.5 | Electron-withdrawing effects of the fluorophenyl and pyrazolyl groups are expected to increase acidity compared to acetic acid. |

| logP | 1.5 - 2.5 | Calculated based on contributions from the fluorophenyl, pyrazolyl, and acetic acid moieties.[3] |

| Appearance | White to off-white solid | Typical for small organic molecules of this type. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The presence of both polar (carboxylic acid, pyrazole) and non-polar (phenyl ring) groups suggests this solubility profile. |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.0-11.0 (br s, 1H, COOH)

-

δ 7.6-7.8 (m, 2H, pyrazole-H)

-

δ 7.2-7.5 (m, 4H, Ar-H)

-

δ 6.4-6.6 (m, 1H, pyrazole-H)

-

δ 6.0-6.2 (s, 1H, CH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 170-175 (C=O)

-

δ 158-162 (d, J = 245-255 Hz, C-F)

-

δ 138-142 (pyrazole-C)

-

δ 128-132 (Ar-C)

-

δ 124-126 (Ar-C)

-

δ 115-118 (d, J = 20-25 Hz, Ar-C)

-

δ 105-110 (pyrazole-C)

-

δ 65-70 (CH)

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -110 to -120 (s)

-

-

IR (ATR, cm⁻¹):

-

3300-2500 (broad, O-H stretch)

-

1700-1730 (C=O stretch)

-

1500-1600 (C=C and C=N stretches)

-

1200-1250 (C-F stretch)

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 221.06 [M+H]⁺, 219.05 [M-H]⁻

-

Part 3: Potential Biological Activities and Research Directions

The pyrazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The presence of the 2-fluorophenylacetic acid moiety may confer specific inhibitory activities.

-

Anti-inflammatory: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.[2] Initial screening of this compound for COX-1 and COX-2 inhibition would be a logical starting point.

-

Anticancer: The pyrazole scaffold is present in several anticancer agents.[7] The compound could be screened against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.

-

Antimicrobial: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[4] The compound could be tested against a range of pathogenic bacteria and fungi.

Part 4: Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of the target compound.

Diagram of Experimental Workflow

Caption: General workflow for synthesis and characterization.

Conclusion

While 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid remains a novel chemical entity, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from related compounds. The unique combination of a fluorinated aromatic ring, a biologically active pyrazole heterocycle, and a carboxylic acid functional group makes it a promising candidate for further investigation in medicinal chemistry and materials science. Researchers are encouraged to use the proposed methods as a starting point for their own investigations into the properties and potential applications of this intriguing molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 115031849, 2-Fluoro-2-(1-phenylpyrazol-4-yl)acetic acid. [Link]

- Marinescu M, Zalaru CM. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. 2021;2.

- IJISET. Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology. 2023.

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

- El-Sayed, M. A. A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(1):153.

- Al-Ghamdi, A. M., et al. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. 2021;26(16):4884.

- Naim, M. J., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. 2016;8(1):2-17.

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

- International Journal of Pharmaceutical and Clinical Research.

- Journal of Chemical Sciences.

-

Cheméo. Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). [Link]

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).

- Dhaduk, M. F., et al. Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters. 2022;11(2):199-208.

- Singh, K., & Phougat, H. Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)

-

Stenutz. 2-(2-fluorophenyl)acetic acid. [Link]

- (Pyrazol-4-yl)aceticyl)

- Sport Planet. Under Armour Women RUSH™ No-Slip Waistband Ankle Legging Tracksuit Pant Seluar Perempuan (1373933-558).

- Under Armour. UA RUSH™ Women's Ankle Leggings.

- CSIR-NIScPR. 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide.

- JACS Directory.

- Physical Chemistry Research. Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. 2020.

-

SpectraBase. 1H-pyrazole-1-acetic acid. [Link]

- PubChemLite. 2-(4-(2,2-difluoroethoxy)-1h-pyrazol-1-yl)acetic acid.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. 2-Fluoro-2-(1-phenylpyrazol-4-yl)acetic acid | C11H9FN2O2 | CID 115031849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. meddocsonline.org [meddocsonline.org]

- 5. ijiset.com [ijiset.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

Structure Elucidation of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of fluorinated scaffolds and heterocyclic systems, such as pyrazole, represents a cornerstone of modern medicinal chemistry.[1][2] The compound 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid embodies this principle, integrating a metabolically robust fluorophenyl group, a versatile pyrazole ring known for a wide spectrum of biological activities, and a carboxylic acid moiety for potential salt formation and pharmacokinetic modulation.[3][4] Accurate and unambiguous structure elucidation is the bedrock upon which all subsequent drug development activities—from quantitative structure-activity relationship (QSAR) studies to regulatory submissions—are built. This guide provides a comprehensive, field-proven workflow for the complete structural characterization of this molecule, synthesizing data from orthogonal analytical techniques to ensure self-validating and trustworthy results. We will proceed logically from establishing the elemental formula to mapping the intricate bonding network and, finally, to the definitive determination of its three-dimensional architecture.

Introduction: The Strategic Rationale for Elucidation

In drug discovery, a molecule's identity is its most critical attribute. For a compound like 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid, each structural component is deliberately chosen. The 2-fluoro substitution on the phenyl ring can significantly alter electronic properties and metabolic stability, while the pyrazole nucleus is a privileged scaffold in numerous approved drugs.[2][5] Therefore, confirming the precise connectivity—that the pyrazole is N1-substituted and the fluorine is at the ortho position—is not merely an academic exercise; it is a prerequisite for valid biological and toxicological assessment.

Caption: Overall workflow for structure elucidation.

Part 1: Foundational Analysis - Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before attempting to assemble the structure, we must know the constituent parts. HRMS is the definitive technique for determining a molecule's elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can distinguish between isobaric formulas and establish a single, unambiguous molecular formula. This is the foundational data point upon which all subsequent interpretations rest.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this stock 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters (Positive Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-1000 m/z

-

Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) for real-time mass correction.

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition for the measured exact mass.

Data Presentation: HRMS Results

| Parameter | Observed Value | Theoretical Value | Difference (ppm) | Deduced Formula |

| [M+H]⁺ | 221.0721 | 221.0724 | -1.4 | C₁₁H₁₀FN₂O₂ |

Trustworthiness: The observed mass is within 1.4 ppm of the theoretical mass for C₁₁H₁₀FN₂O₂, providing high confidence in the elemental formula. This formula aligns with the nitrogen rule (an even molecular weight for an even number of nitrogen atoms) and provides a Degrees of Unsaturation value of 8, which is consistent with the proposed phenyl ring (4), pyrazole ring (2), carboxylic acid (1), and one additional C=C bond in the pyrazole.

Part 2: Mapping the Skeleton - Multinuclear & Multidimensional NMR Spectroscopy

Expertise & Causality: NMR is the most powerful tool for elucidating the covalent framework of an organic molecule. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can identify spin systems, determine neighbor relationships through spin-spin coupling, and ultimately piece together the molecular structure. For this specific molecule, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment. The presence of fluorine provides a unique ¹⁹F NMR handle, which is highly sensitive to its environment and offers crucial coupling information.[5][6][7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing the acidic proton).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments:

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2s.

-

¹³C{¹H} NMR: Acquire with proton decoupling. A 45° pulse angle and a relaxation delay of 2s are standard.

-

¹⁹F NMR: Acquire with or without proton decoupling to observe F-H couplings.

-

-

2D Experiments: Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC experiments. For the HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz.

Data Presentation & Interpretation

¹H and ¹⁹F NMR Analysis: The proton spectrum reveals distinct regions for aromatic, pyrazole, methine, and carboxylic acid protons. The ¹⁹F NMR provides a specific signal for the single fluorine atom.

| Proton Label | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| H-a | ~12.5 | br s | - | 1H | COOH |

| H-b | ~7.8 | d | ~2.0 | 1H | Pyrazole H-5 |

| H-c | ~7.5 | t | ~2.5 | 1H | Pyrazole H-3 |

| H-d | ~6.4 | t | ~2.2 | 1H | Pyrazole H-4 |

| H-e | ~7.4-7.6 | m | - | 2H | Phenyl H-3', H-6' |

| H-f | ~7.2-7.3 | m | - | 2H | Phenyl H-4', H-5' |

| H-g | ~6.5 | s | - | 1H | Methine CH |

| ¹⁹F | ~ -115 | m | - | - | Phenyl F |

-

Causality: The carboxylic acid proton (H-a) is highly deshielded and exchanges, resulting in a broad singlet.[8] The pyrazole protons (H-b, c, d) show characteristic chemical shifts and small J-couplings. The 2-fluorophenyl group protons (H-e, f) will exhibit complex splitting patterns due to both H-H and H-F couplings. The methine proton (H-g) is a singlet as it has no adjacent proton neighbors.

¹³C NMR Analysis: The proton-decoupled ¹³C spectrum confirms the carbon count and identifies key functional groups. The C-F couplings are particularly diagnostic.[6][7]

| Carbon Label | Predicted δ (ppm) | ¹JCF (Hz) | ²JCF (Hz) | ³JCF (Hz) | Assignment |

| C-1 | ~170 | - | - | ~2 | COOH |

| C-2 | ~65 | - | ~20 | - | Methine CH |

| C-3 | ~141 | - | - | - | Pyrazole C-3 |

| C-4 | ~107 | - | - | - | Pyrazole C-4 |

| C-5 | ~130 | - | - | - | Pyrazole C-5 |

| C-1' | ~125 | - | ~12 | - | Phenyl C-1' |

| C-2' | ~160 | ~245 | - | - | Phenyl C -F |

| C-3' | ~116 | - | ~21 | - | Phenyl C-3' |

| C-4' | ~131 | - | - | ~8 | Phenyl C-4' |

| C-5' | ~125 | - | - | ~3 | Phenyl C-5' |

| C-6' | ~130 | - | ~4 | - | Phenyl C-6' |

-

Causality: The carboxyl carbon (C-1) is downfield (~170 ppm).[8] The most notable feature is the carbon attached to fluorine (C-2'), which appears as a large doublet with a ¹JCF of ~245 Hz. The adjacent carbons (C-1', C-3') show smaller ²JCF couplings, confirming the ortho-fluoro substitution pattern.

2D NMR - Connecting the Pieces: While 1D NMR suggests the fragments, 2D NMR provides the definitive connections. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount.[9]

Caption: Key expected HMBC correlations.

-

Trustworthiness: The HMBC correlations provide unassailable proof of connectivity. A correlation from the methine proton (H-g) to the pyrazole C-5 (f), the phenyl C-1' (e), and the carboxyl C-1 (d) unambiguously links these three core fragments to the central chiral carbon, validating the proposed structure.

Part 3: Functional Group Identification - FT-IR Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. For this molecule, the most prominent features will be from the carboxylic acid group.[8][10][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: A standard FT-IR spectrometer with an ATR accessory.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

| 3300-2500 | Strong | Very Broad | O-H stretch (Carboxylic Acid Dimer) |

| ~3100 | Medium | Sharp | Aromatic & Pyrazole C-H stretch |

| ~1710 | Very Strong | Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | Sharp | Aromatic & Pyrazole C=C and C=N stretches |

| ~1250 | Strong | Broad | C-O stretch coupled with O-H bend |

| ~1100 | Medium | Sharp | C-F stretch |

Trustworthiness: The presence of the extremely broad O-H stretch centered around 3000 cm⁻¹ superimposed on the C-H stretches, combined with the very intense C=O absorption at ~1710 cm⁻¹, is a classic and highly reliable signature for a hydrogen-bonded carboxylic acid.[10][12] This data strongly corroborates the findings from NMR and MS.

Part 4: Fragmentation Analysis - Tandem Mass Spectrometry (MS/MS)

Expertise & Causality: While HRMS gives the parent formula, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting pieces. By inducing fragmentation in a controlled manner (e.g., via collision-induced dissociation), we can observe characteristic losses that correspond to the molecule's substructures. This serves as another layer of structural verification.

Experimental Protocol: ESI-MS/MS

-

Instrumentation: An ESI-equipped tandem mass spectrometer (e.g., Quadrupole-TOF or Ion Trap).

-

MS1 Scan: Acquire a full scan to identify the [M+H]⁺ ion at m/z 221.07.

-

MS2 Scan: Select the m/z 221.07 ion as the precursor. Apply collision energy (typically 10-40 eV) to induce fragmentation.

-

Data Analysis: Analyze the resulting product ion spectrum to identify key fragments and propose a fragmentation pathway.

Data Presentation: Proposed Fragmentation Pathway

Caption: Proposed ESI+ fragmentation pathway.

-

Causality: The most logical initial fragmentation is the loss of the carboxylic acid group as formic acid (46 Da), leading to the fragment at m/z 175. Subsequent or direct fragmentation can lead to ions representing the stable pyrazole (m/z 68) and 2-fluorophenyl (m/z 123 after rearrangement) moieties, consistent with known pyrazole fragmentation patterns.[13][14]

Part 5: The Definitive Proof - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, it remains an interpretation. Single-crystal X-ray crystallography is not an interpretation; it is a direct observation of the electron density within a crystal lattice.[15][16] It provides unambiguous, three-dimensional coordinates for each atom, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[17][18] It is the ultimate arbiter of molecular structure.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method. Solvents to explore include ethyl acetate, acetone, or a mixture like ethanol/water.

-

Data Collection: Mount a suitable crystal on a goniometer. Use a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD). Cool the crystal (e.g., to 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data using full-matrix least-squares methods until convergence is reached and a low R-factor is achieved.

Expected Outcome: The resulting crystal structure would definitively confirm:

-

The N1-connectivity of the pyrazole ring to the chiral center.

-

The ortho- (2-) position of the fluorine atom on the phenyl ring.

-

The presence of the carboxylic acid.

-

The hydrogen-bonding network in the solid state, likely showing dimerization between the carboxylic acid groups of adjacent molecules.

Conclusion: A Synthesis of Orthogonal Evidence

The structure elucidation of 2-(2-fluorophenyl)-2-(1H-pyrazol-1-yl)acetic acid is achieved not by a single experiment, but by the logical and systematic integration of data from multiple, orthogonal analytical techniques.

| Structural Feature | Primary Evidence | Corroborating Evidence |

| Formula: C₁₁H₉FN₂O₂ | HRMS | ¹³C NMR (11 carbons), ¹H NMR (9 protons) |

| Carboxylic Acid (-COOH) | FT-IR (Broad O-H, C=O), ¹H NMR (~12.5 ppm), ¹³C NMR (~170 ppm) | MS (Loss of 45/46 Da) |

| 2-Fluorophenyl Group | ¹⁹F NMR, ¹³C NMR (Large ¹JCF ~245 Hz, smaller ²JCF, ³JCF) | ¹H NMR (complex aromatic multiplets), MS (m/z 123 fragment) |

| 1H-Pyrazol-1-yl Group | ¹H NMR (3 distinct ring protons), ¹³C NMR (3 ring carbons) | MS (m/z 68 fragment) |

| Full Connectivity | 2D NMR (HMBC correlations from methine H to all three moieties) | X-Ray Crystallography (Definitive 3D structure) |

References

-

ResearchGate. Structures of the pyrazole derivative with anti-inflammatory activity. Available from: [Link].

-

Molecules. Structure Elucidation of a Pyrazolo[4][19]pyran Derivative by NMR Spectroscopy. Available from: [Link].

-

Pharma Tutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link].

-

Chemical Science. Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Available from: [Link].

-

Molecules. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link].

-

International Journal of Novel Research and Development. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available from: [Link].

-

Austin Publishing Group. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link].

-

MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available from: [Link].

-

University of Washington. Fluorine NMR. Available from: [Link].

-

ACS Publications. Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Available from: [Link].

-

ResearchGate. 1D ¹⁹F NMR spectra of GB1 grown with 4-fluorophenylalanine... Available from: [Link].

-

ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link].

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link].

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available from: [Link].

-

Rasayan Journal. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available from: [Link].

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link].

-

ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available from: [Link].

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].

-

Wikipedia. X-ray crystallography. Available from: [Link].

-

ResearchGate. Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available from: [Link].

-

IARJSET. Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. Available from: [Link].

-

PubChemLite. 2-[1-(4-fluorophenyl)-1h-pyrazol-3-yl]acetic acid. Available from: [Link].

-

SpectraBase. 1H-pyrazole-1-acetic acid. Available from: [Link].

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... Available from: [Link].

-

IntechOpen. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link].

-

MDPI. X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Available from: [Link].

-

Royal Society of Chemistry. Chemistry and X-ray crystallographic structure of N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids: versatile intermediates in the synthesis of peptidomimetics. Available from: [Link].

Sources

- 1. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. biophysics.org [biophysics.org]

- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 7. jeolusa.com [jeolusa.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 18. Chemistry and X-ray crystallographic structure of N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids: versatile intermediates in the synthesis of peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. par.nsf.gov [par.nsf.gov]

biological activity of pyrazole acetic acid derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives

Foreword: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. When functionalized with an acetic acid moiety or its bioisosteres, the resulting pyrazole acetic acid derivatives unlock a vast therapeutic potential. These compounds are not merely academic curiosities; they are the foundation for clinically significant drugs, most notably the anti-inflammatory agent Celecoxib.[3][4]

This guide moves beyond a simple catalog of activities. It is designed for the laboratory researcher and drug development professional, providing a cohesive narrative from synthesis to biological validation. We will explore the causal relationships between chemical structure and biological function, detail the experimental methodologies required to validate these activities, and provide insights into the key molecular pathways these compounds modulate. Our focus is on the "why" and "how"—the scientific rationale that transforms a chemical entity into a potential therapeutic agent.

Chapter 1: Synthetic Strategies: Building the Pyrazole Acetic Acid Scaffold

The biological evaluation of any compound series begins with its synthesis. The versatility of the pyrazole ring allows for numerous synthetic routes, enabling the systematic exploration of chemical space to optimize biological activity.

Core Synthetic Approaches

Three primary strategies dominate the synthesis of the pyrazole core:

-

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is the most classical and widely used method. It involves the reaction of a 1,3-diketone, β-keto ester, or an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. The reaction with chalcones is particularly useful as it first yields a pyrazoline, which can then be oxidized to the aromatic pyrazole.[5][6] The choice of substituted hydrazine is a critical control point for introducing diversity at the N1 position of the pyrazole ring.

-

Vilsmeier-Haack Reaction: This reaction is a powerful tool for constructing 4-formylpyrazoles from hydrazones.[4][7] The resulting aldehyde is a versatile handle that can be elaborated into an acetic acid side chain through multi-step sequences, including oxidation, Wittig-type reactions, or conversion to a nitrile followed by hydrolysis.[4]

-

[3+2] Cycloaddition Reactions: This method involves the reaction of a 1,3-dipolar compound, such as a diazoalkane, with an alkyne or alkene.[8] It offers a high degree of regiocontrol and is particularly valuable for synthesizing complex or highly substituted pyrazoles.

Representative Synthetic Workflow: From Chalcone to Pyrazole

The following diagram and protocol outline a common and reliable workflow for synthesizing pyrazole derivatives, starting from readily available acetophenones and aldehydes.

Caption: General workflow for pyrazole synthesis via a chalcone intermediate.

Experimental Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

-

Rationale: This two-step protocol is widely adopted due to its operational simplicity and the commercial availability of a vast library of starting materials, allowing for extensive Structure-Activity Relationship (SAR) studies. Acetic acid is often used as both a solvent and a catalyst for the cyclization step.[9]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol.

-

Add a catalytic amount of a base (e.g., 10% aqueous NaOH) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid (the chalcone) by filtration, wash with cold water until neutral, and dry. Recrystallize from ethanol if necessary.

-

-

Step 2: Pyrazole Formation (Cyclocondensation)

-

Suspend the synthesized chalcone (1 equivalent) and a substituted hydrazine hydrochloride (1.2 equivalents) in glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the resulting solid precipitate by filtration.

-

Wash thoroughly with water, dry, and purify by column chromatography or recrystallization to yield the final pyrazole derivative.[10]

-

Chapter 2: Key Biological Activities and Mechanisms of Action

Pyrazole acetic acid derivatives are pleiotropic agents, interacting with multiple targets. Their activity is often dictated by the specific substitution patterns on the pyrazole core and its appended aryl rings.

Anti-inflammatory Activity: The COX-2 Paradigm

The most prominent biological activity of this class is anti-inflammation, primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][11]

-

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[11][12] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and is upregulated at sites of inflammation.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to gastrointestinal side effects.[3] Pyrazole derivatives, like Celecoxib, achieve their improved safety profile by selectively inhibiting COX-2.[13][14] This selectivity stems from the ability of their structure, often a diaryl-substituted pyrazole, to fit into the larger, more flexible active site of the COX-2 enzyme.[11][13] The polar sulfonamide side chain of Celecoxib, for instance, binds to a hydrophilic pocket unique to COX-2, anchoring it for potent and selective inhibition.[13][14]

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Anticancer Activity: Targeting Cell Proliferation

The pyrazole scaffold is a validated pharmacophore for targeting key regulators of the cell cycle and angiogenesis, making it a promising backbone for anticancer drug design.[2][16]

-

Mechanism 1: Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is driven by CDKs, which, when complexed with their cyclin partners, phosphorylate proteins to promote cell cycle progression.[16] Dysregulation of CDK activity is a hallmark of cancer. Several pyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2.[17][18][19] By competitively binding to the ATP pocket of CDK2, these compounds prevent the phosphorylation of downstream targets, leading to cell cycle arrest (often at the G1 phase) and the induction of apoptosis (programmed cell death).[12][18]

-

Mechanism 2: VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. Pyrazole derivatives have been designed to inhibit VEGFR2, thereby blocking the signaling cascade that leads to endothelial cell proliferation and migration.[12][17]

Caption: Anticancer mechanism via inhibition of the CDK2/Cyclin E complex.

Antimicrobial Activity

The pyrazole core is also found in compounds with significant antibacterial and antifungal properties.[6][20][21]

-

Mechanism of Action: A key bacterial target for some pyrazole derivatives is β-ketoacyl-acyl carrier protein synthase III (FabH).[22][23] This enzyme is crucial for initiating fatty acid biosynthesis, a pathway essential for bacterial survival but absent in humans, making it an attractive target for selective toxicity.[22] By inhibiting FabH, these compounds disrupt the formation of bacterial cell membranes, leading to cell death.

Chapter 3: Structure-Activity Relationships (SAR) and Data Analysis

Systematic modification of the pyrazole acetic acid scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

Key SAR Findings

The following table summarizes key SAR trends for different biological activities. Understanding these relationships is fundamental to rationally designing next-generation derivatives with improved potency and selectivity.

| Target/Activity | Position 1 (N1) | Position 3 | Position 4 | Position 5 | Key Insights |

| COX-2 Inhibition | p-Sulfonamidophenyl or p-sulfamoylphenyl is critical for selectivity and potency.[13][14] | Aryl group (e.g., p-tolyl) | Often unsubstituted or small group. | Trifluoromethyl or aryl group (e.g., p-methylphenyl).[14] | The diaryl pyrazole scaffold is essential. The N1 substituent fits into a specific side pocket of the COX-2 active site.[11][13] |

| Anticancer (CDK2) | Varies; often substituted phenyl or other heterocyclic rings. | Varies; can be linked to other scaffolds. | Often carries an amide or carboxamide functional group. | Substituted phenyl group. | Specific hydrogen bonding and hydrophobic interactions with the kinase hinge region are crucial for potent inhibition.[18][19] |

| Anticancer (VEGFR2) | N-Mannich bases or other complex substituents. | Methyl or other small alkyl groups. | Aryldiazenyl group. | Hydroxyl group. | Dual inhibition of VEGFR2 and CDK-2 is achievable with specific substitution patterns.[17] |

| Antibacterial (FabH) | Acetyl group. | Substituted phenyl (e.g., 4-methoxyphenyl). | Unsubstituted. | Substituted phenyl (e.g., 4-fluorophenyl or 4-chlorophenyl). | The 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole scaffold shows potent FabH inhibition.[22][23] |

Quantitative Data Summary

The following table presents representative quantitative data for pyrazole derivatives across various biological assays, demonstrating their potency.

| Compound Class | Assay | Target/Cell Line | IC₅₀ / MIC | Reference |

| 3,5-diarylpyrazoles | COX-2 Inhibition | COX-2 Enzyme | 0.01 µM | [3] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | COX-2 Enzyme | 0.02 µM | [3] |

| Pyrazole-Thiazole Hybrid | Dual COX/LOX | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | [3] |

| N-Mannich Base Pyrazole (6b) | Kinase Inhibition | VEGFR2 | 0.2 µM | [17] |

| N-Mannich Base Pyrazole (6b) | Kinase Inhibition | CDK-2 | 0.458 µM | [17] |

| N-Mannich Base Pyrazole (6b) | Cytotoxicity | HepG2 (Liver Cancer) | 2.52 µM | [17] |

| Pyrazole Derivative (4) | Cytotoxicity | MCF7 (Breast Cancer) | 3.81 µM | [18] |

| Pyrazole Derivative (4) | Kinase Inhibition | CDK2 | 3.82 µM | [18] |

| Pyrazolecarboxamide (4) | Antibacterial | S. epidermidis | 0.25 µg/mL | [20] |

| Pyrazolecarboxamide (3) | Antibacterial | E. coli | 0.25 µg/mL | [20] |

| Dihydropyrazole (12) | Enzyme Inhibition | E. coli FabH | 4.2 µM | [23] |

Chapter 4: Core Methodologies for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible experimental protocols. This section details standard in vivo and in vitro assays.

Experimental Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Rationale: This is the most widely used primary in vivo screening model for acute inflammation. Carrageenan injection induces a biphasic inflammatory response, and the reduction in paw volume (edema) by a test compound is a direct measure of its anti-inflammatory efficacy.[7][9]

Caption: Step-by-step workflow for the paw edema anti-inflammatory assay.

-

Step-by-Step Methodology:

-

Animal Preparation: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for one week and fast them overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

-

Dosing: Administer the vehicle, standard, or test compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Data Collection: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for anticancer activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[24][25]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Protocol 4: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

-

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the potency of new antimicrobial agents.[20]

-

Step-by-Step Methodology:

-

Stock Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

-

Conclusion and Future Perspectives

The pyrazole acetic acid scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. Its proven success in targeting COX-2 has paved the way for its exploration against a multitude of other disease-relevant targets, including protein kinases and microbial enzymes. The synthetic tractability of the pyrazole core ensures that a vast chemical space remains to be explored.

Future research in this field will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX-2/5-LOX inhibitors or dual CDK2/VEGFR2 inhibitors) to achieve synergistic effects or combat drug resistance.

-

Improving Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their bioavailability and reduce potential toxicity.

-

Novel Therapeutic Areas: Exploring the activity of pyrazole derivatives against other targets, such as those involved in neurodegenerative diseases or metabolic disorders.[9][26]

The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.

References

A consolidated list of all sources cited within this guide.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Patel, D. R., & Patel, A. A. (2024, February 28). Celecoxib. In StatPearls. NCBI Bookshelf. [Link]

- Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025, November 26).

-

Sathish Kumar, M., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 25(6), 1198-1204. [Link]

- What is the mechanism of Celecoxib? (2024, July 17).

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

-

Gerokonstantis, D. T., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3399. [Link]

- Celecoxib: Uses & Dosage. (n.d.). MIMS Philippines.

-

Pirc, S., & Bezenšek, J. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2025(3), M1858. [Link]

-

Dawood, D. H., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 1-18. [Link]

- Ali, G. M. E., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14.

-

Abdelgawad, M. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383307. [Link]

- Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215.

- Exploration of Anticancer Potential of Spiropyranopyrazole Derivatives as CDK7 Inhibitors. (n.d.).

- Bekhit, A. A., & Abdel-Aziem, T. (2012).

- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).

-

Gomaa, A.-E.-H. A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]

- (Pyrazol-4-yl)aceticyl)

-

Bekhit, A. A., & Abdel-Aziem, T. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5702-5717. [Link]

-

Bhaskar, C., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

- Wahyuningsih, T. W., Suma, A. A. T., & Astuti, E. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014-020.

-

Zhang, H., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(23), 7338. [Link]

-

Alfayomy, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6480. [Link]

- Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.

-

Naim, M. J., et al. (2016). Recent advances in the therapeutic applications of pyrazolines. Arabian Journal of Chemistry, 9, S1563-S1581. [Link]

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.

- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Global Pharma Technology, 11(2), 245-252.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Journal of the Turkish Chemical Society, Section A: Chemistry.

-

Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-15. [Link]

- Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). International Journal of Novel Research and Development.

- Pyrazoles as anticancer agents: Recent advances. (2023, December 9).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). PubMed. [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. (2018, December 14).

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22).

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. One moment, please... [jchr.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. news-medical.net [news-medical.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 22. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. japsonline.com [japsonline.com]

- 25. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Fluorophenyl Moieties in Rational Drug Design: Mechanisms, Metabolic Shielding, and Target Affinity

Executive Summary

The incorporation of fluorine into organic scaffolds represents one of the most transformative strategies in modern medicinal chemistry. Specifically, the fluorophenyl group is a privileged motif utilized to overcome critical pharmacokinetic and pharmacodynamic bottlenecks. Because of its small atomic size, fluorine hardly produces any steric hindrance, yet its profound electronic properties drastically alter electrostatic interactions, lipophilicity, and metabolic stability[1]. This technical guide provides an in-depth mechanistic analysis of how fluorophenyl-containing compounds interact with protein targets and metabolic enzymes, supported by field-proven experimental protocols for empirical validation.

Atomic Rationale: The Physicochemical Foundation

To understand the mechanism of action of fluorophenyl groups, we must first analyze the fundamental atomic perturbations introduced by substituting hydrogen with fluorine on an aromatic ring. The high electronegativity of fluorine tightly holds its lone pairs, reducing its polarizability. When attached to an aromatic ring, this creates a highly hydrophobic surface area that drives the molecule into lipophilic binding pockets via the entropy-driven displacement of ordered water molecules[1].

Table 1: Physicochemical Comparison of Phenyl vs. 4-Fluorophenyl Groups

| Property | Phenyl Group (C-H) | 4-Fluorophenyl Group (C-F) | Causality in Drug Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric bulk addition; seamlessly fits into existing hydrophobic pockets without causing steric clashes. |

| Bond Dissociation Energy | ~98 kcal/mol | ~116 kcal/mol | Creates a thermodynamic barrier that prevents hydrogen abstraction by metabolic enzymes. |

| Electronegativity (Pauling) | 2.20 (H) | 3.98 (F) | Inductive electron withdrawal; deactivates the aromatic ring toward electrophilic attack. |

| Lipophilicity (Hansch π ) | 0.00 | +0.14 | Enhances membrane permeability and drives hydrophobic binding affinity. |

Mechanism I: Target Affinity & Protein-Ligand Interactions

The addition of a fluorophenyl group does not merely increase lipophilicity; it fundamentally alters the electrostatic topography of the drug molecule.

Quadrupole Moment Inversion and Multipolar Interactions

Benzene possesses a negative π -electron cloud above and below the ring, favoring edge-to-face interactions with electron-deficient systems. Fluorination withdraws electron density from the π -system via the inductive effect. In highly fluorinated phenyl rings, this reverses the quadrupole moment, creating a positive π -cloud that favors face-to-face π -stacking with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) in the receptor pocket.

The Strength of Weak Interactions

While the C-F bond is a poor hydrogen-bond acceptor, it engages in highly specific, orthogonal multipolar interactions with protein backbone amides (C-F···C=O or C-F···H-N). Upon binding to a protein receptor, cumulative fluorinated aromatic quadrupolar and C-F···X dipolar interaction energies rarely differ from those of the corresponding hydrocarbons by more than 1.3 kcal/mol, and most individual interactions appear to be in the 0.1–0.4 kcal/mol range[2]. Though seemingly modest, this energy is sufficient to lock a ligand into a bioactive conformation, effectively reducing the entropic penalty of binding. Furthermore, the rational design of fluorination is heavily supported by computational molecular simulations to predict these complex entropic effects and water network displacements[3].

Mechanism II: Cytochrome P450 Metabolic Shielding

The most common application of the fluorophenyl group is to act as a "metabolic shield" against Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.

The CYP450 Catalytic Cycle and Shielding Causality

CYP450 enzymes utilize a high-valent iron-oxo species (Compound I) to perform electrophilic aromatic substitution or hydrogen abstraction. Unsubstituted phenyl rings are highly susceptible to aromatic hydroxylation. By replacing a vulnerable C-H bond with a C-F bond, medicinal chemists exploit two defensive mechanisms:

-

Thermodynamic Blockade: The C-F bond (116 kcal/mol) is too strong for the iron-oxo species to cleave.

-

Electronic Deactivation: The strong electron-withdrawing nature of fluorine deactivates the entire phenyl ring, shielding adjacent ortho and meta positions from electrophilic attack.

CYP450-mediated oxidation pathway vs. fluorophenyl metabolic shielding mechanism.

Case Study: The Evolution of Ezetimibe

The discovery of the cholesterol absorption inhibitor Ezetimibe perfectly illustrates this mechanism. Ezetimibe was developed from the precursor compound SCH 48461. While SCH 48461 was potent, it was highly susceptible to metabolic attack in four primary sites via demethylation, hydroxylation, and oxidation[4]. By strategically incorporating fluorophenyl groups, chemists blocked aromatic hydroxylation, drastically improving metabolic stability and in vivo potency without increasing the molecule's steric footprint[4].

Table 2: Pharmacokinetic Evolution (Ezetimibe Case Study)

| Compound | Structural Motif | CYP450 Liability | In Vivo Outcome |

| SCH 48461 | Unsubstituted Phenyl Rings | High (Rapid aromatic hydroxylation) | Short half-life, extensive Phase I metabolism, low bioavailability. |

| Ezetimibe | Di-fluorophenyl substitution | Low (Steric/electronic shielding) | Prolonged half-life, highly potent cholesterol absorption inhibition. |

Caveat: Oxidative Defluorination and TDI

While the fluorophenyl group is generally a robust metabolic shield, scientists must remain vigilant regarding specific structural contexts. Radiodefluorination is known to be a phase I reaction occurring primarily through the action of the cytochrome P450 2E1 (CYP2E1) isozyme[5]. Furthermore, bioactivation of certain fluoropyrimidine moieties can lead to reactive metabolite formation via oxidative defluorination, resulting in Time-Dependent Inhibition (TDI) of CYP3A4[6]. This underscores the necessity of rigorous empirical validation.

Validated Experimental Workflows

To ensure scientific integrity, the mechanisms described above must be empirically validated using self-validating experimental systems. Below are the gold-standard protocols for assessing the impact of fluorophenyl incorporation.

Protocol A: Self-Validating High-Throughput Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint ) of a fluorinated compound compared to its non-fluorinated analog.

Causality & Self-Validation: To establish a self-validating system, a parallel incubation lacking NADPH must be performed. If compound depletion occurs in the absence of NADPH, the degradation is chemically driven (e.g., hydrolysis) rather than CYP-mediated, preventing false-positive clearance rates.

-

Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .

-

Compound Addition: Spike the test compound (fluorinated vs. non-fluorinated analogs) into the matrix to a final concentration of 1 μ M.

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Maintain a parallel plate where buffer is added instead of NADPH).

-

Time-Course Quenching: At intervals (0, 15, 30, 45, 60 mins), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile denatures CYP enzymes instantly, preventing artificial degradation during sample handling.

-

Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent drug.

-

Data Analysis: Plot the natural log of % remaining parent drug versus time. The slope (−k) is used to calculate CLint .

Self-validating high-throughput microsomal stability assay workflow for clearance calculation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

To quantify the 0.1–0.4 kcal/mol affinity gains from fluorophenyl multipolar interactions[2], SPR is utilized to measure real-time association ( kon ) and dissociation ( koff ) rates.

Causality & Self-Validation: A reference flow cell (unmodified dextran matrix) must be used in tandem with the active flow cell. Subtracting the reference sensorgram from the active sensorgram isolates true specific binding from bulk refractive index changes and non-specific matrix interactions.

-

Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target level of 2000 Response Units (RU) is achieved.

-

Analyte Preparation: Prepare a 2-fold dilution series of the fluorinated ligand in running buffer (e.g., PBS-P+ with 2% DMSO to maintain solubility).

-

Kinetic Injection: Inject the analyte series over both the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations.

-

Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor dissociation. If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

-

Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD , kon , and koff .

Conclusion

The strategic integration of fluorophenyl moieties is a cornerstone of rational drug design. By leveraging the unique physicochemical properties of fluorine—specifically its high electronegativity, strong C-F bond energy, and minimal steric bulk—medicinal chemists can simultaneously optimize target affinity via multipolar interactions and shield the molecule from rapid CYP450-mediated clearance. However, as demonstrated by instances of oxidative defluorination, these modifications must always be rigorously validated using robust, self-validating biochemical assays.

Sources

- 1. scispace.com [scispace.com]

- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction